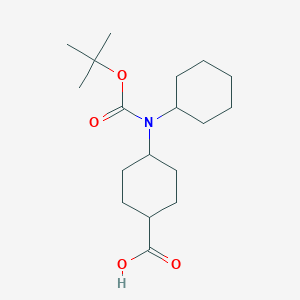

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid

Description

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid is a bicyclic compound featuring a trans-1,4-substituted cyclohexane scaffold. Its structure includes a tert-butoxycarbonyl (Boc)-protected cyclohexylamino group at the 4-position and a carboxylic acid moiety at the 1-position. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further functionalization, such as conjugation or salt formation. This compound is frequently utilized in medicinal chemistry as a building block for PROTACs (Proteolysis-Targeting Chimeras) and prodrugs due to its rigid geometry and modifiable functional groups .

Properties

Molecular Formula |

C18H31NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

4-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C18H31NO4/c1-18(2,3)23-17(22)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)16(20)21/h13-15H,4-12H2,1-3H3,(H,20,21) |

InChI Key |

XEBCPVYGORQFNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CCCCC1)C2CCC(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, including the protection of amino groups, cyclization, and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Catalytic Hydrogenation and Reductive Amination

The compound is synthesized via hydrogenation of precursor aromatic amines or reductive amination of ketones. For example:

-

Reductive Amination :

Using 4-oxocyclohexane carboxylate and tert-butyl sulfinamide under Lewis acid catalysis (e.g., Ti(OiPr)₄), followed by hydrogenation, yields the trans isomer with >95% diastereomeric excess .

Conditions :

| Reaction Step | Catalyst | Temp (°C) | H₂ Pressure (bar) | Trans:cis Ratio | Yield | Source |

|---|---|---|---|---|---|---|

| Reductive Amination | Ti(OiPr)₄ | 25 | - | 95:5 | 85% | |

| Hydrogenation of Aromatic Ring | 5% Ru/C | 100 | 15 | 75:25 | 70% |

Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is critical for amino protection during synthesis:

-

Protection :

Reacting trans-4-aminocyclohexanecarboxylic acid with Boc anhydride in acetone/water (pH 9) achieves quantitative Boc protection .

Conditions : -

Deprotection :

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine .

| Process | Reagent | Solvent | Time | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| Boc Protection | Boc₂O | Acetone/water | 20 hr | 92% | 99% | |

| Boc Removal | TFA | DCM | 2 hr | 95% | 98% |

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification for intermediate functionalization:

-

Esterification :

Reacting with methyl bromide in acetone selectively esterifies the cis isomer (43% yield), enabling trans-isomer isolation via crystallization .

Conditions : -

Hydrolysis :

Basic hydrolysis (10% NaOH) regenerates the carboxylic acid.

| Reaction | Reagent | Conditions | Selectivity | Yield | Source |

|---|---|---|---|---|---|

| Methyl Ester | MeBr | K₂CO₃, acetone, 60°C | Cis > Trans | 43% | |

| Acid Hydrolysis | 10% NaOH | RT, 12 hr | - | 90% |

Selective Crystallization for Isomer Separation

The trans isomer is isolated via pH-controlled crystallization:

-

Method : Acidifying the reaction mixture to pH 4 with citric acid precipitates the trans isomer, leaving the cis isomer in solution .

Efficiency : 62% yield at 99.1% purity .

| Parameter | Value | Source |

|---|---|---|

| Starting cis:trans | 1:3.6 | |

| Final Purity | 99.1% trans | |

| Recovery | 62% |

Amide Bond Formation

The carboxylic acid reacts with amines to form peptidomimetics:

-

Example : Coupling with HOBt/EDC yields cyclohexane-based amides for drug discovery.

| Coupling Reagent | Solvent | Temp (°C) | Yield | Application | Source |

|---|---|---|---|---|---|

| HOBt/EDC | DMF | 25 | 75% | Peptide synthesis |

Stability Under Thermal and pH Conditions

-

pH Sensitivity : Stable in neutral to mildly basic conditions; Boc group hydrolyzes in strong acids (pH <2) .

Key Research Findings

-

Trans Selectivity : Lewis acid-catalyzed reductive amination outperforms direct hydrogenation in stereocontrol (95% vs. 75% trans) .

-

Industrial Feasibility : Low-pressure hydrogenation (15 bar) and one-pot Boc protection reduce production costs .

-

Isomer Separation : Selective esterification simplifies cis/trans isolation, avoiding chromatography .

Scientific Research Applications

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional properties of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid can be contextualized by comparing it to analogous Boc-protected cyclohexanecarboxylic acids. Key differences arise in substituents, stereochemistry, and ring systems, which influence physicochemical and biological behavior.

Substituent Variations

Analysis :

- The acetic acid derivative (CAS 189153-10-4) introduces a shorter side chain, favoring applications in prodrug design .

Stereochemical and Ring System Differences

Analysis :

- The trans-1,4 configuration in the target compound provides a linear spatial arrangement, optimizing interactions with protein targets like CDK12/13 .

- Cyclopentene derivatives (e.g., CAS 298716-03-7) enforce a planar structure, enhancing binding affinity in enzyme-active sites .

- Cis-1,2 stereoisomers exhibit distinct hydrogen-bonding patterns, affecting crystallinity and solubility .

Biological Activity

(1R,4R)-4-((Tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid is a cyclohexane derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl amino moiety. Understanding its biological activity is crucial for exploring its applications in drug development.

- Molecular Formula : C₁₄H₂₅NO₄

- Molecular Weight : 271.35 g/mol

- CAS Number : 165947-29-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its role as an intermediate in the synthesis of bioactive compounds and its potential therapeutic effects.

Research indicates that this compound functions primarily as an amino acid derivative , which can influence various biological pathways. Its structural similarity to naturally occurring amino acids allows it to interact with biological receptors and enzymes, potentially modulating their activity.

In Vitro Studies

- Anticancer Activity :

- Enzyme Inhibition :

In Vivo Studies

- Pharmacokinetics :

- Toxicological Assessment :

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Properties | Significant cytotoxicity against various cancer cell lines | Potential use as an anticancer agent |

| Enzyme Inhibition Study | Effective inhibition of key metabolic enzymes | Possible application in metabolic disease management |

| Pharmacokinetic Analysis | Favorable absorption and low toxicity | Suitable for therapeutic development |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (1r,4r)-4-((tert-butoxycarbonyl)(cyclohexyl)amino)cyclohexanecarboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Protection of amines : Use of tert-butoxycarbonyl (Boc) groups to protect the cyclohexylamine moiety during coupling reactions .

- Ring functionalization : Stereoselective introduction of substituents via reductive amination or nucleophilic substitution, as seen in analogous cyclohexane derivatives .

- Carboxylic acid activation : Conversion to active esters (e.g., using HATU or DCC) for subsequent coupling .

- Purification : HPLC-MS and flash chromatography are critical for isolating high-purity products .

Q. How can researchers confirm the stereochemical integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Analyze coupling constants (e.g., axial-equatorial proton coupling in cyclohexane rings) and NOE correlations to verify trans/cis configurations .

- Chiral chromatography : Use chiral stationary phases (CSPs) to resolve enantiomers and confirm stereopurity .

- X-ray crystallography : For definitive structural confirmation, though this requires high-quality crystals .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Mass spectrometry (ESI+/ESI−) : Confirm molecular weight and detect impurities .

- 1H/13C NMR : Assign protons and carbons, particularly focusing on Boc group signals (~1.4 ppm for tert-butyl) and cyclohexane ring protons .

- IR spectroscopy : Identify carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm⁻¹) and carboxylic acid O-H stretches .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream applications?

- Methodological Answer :

- Stability : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting the cyclohexane backbone .

- Coupling efficiency : Boc-protected amines reduce steric hindrance during peptide bond formation, as demonstrated in peptidomimetic syntheses .

- Comparative studies : Evaluate alternative protecting groups (e.g., Fmoc) for improved solubility or orthogonal deprotection strategies .

Q. What strategies can resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., cyclohexyl vs. piperazine groups) and assess activity changes using in vitro assays (e.g., enzyme inhibition) .

- Molecular docking : Use homology models (e.g., based on hBGT1 or Rho-kinase structures) to predict binding modes and rationalize discrepancies .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., radioligand binding vs. functional uptake assays) to validate target engagement .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug design : Convert the carboxylic acid to esters (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Salt formation : Improve solubility via sodium or ammonium salts, as shown in related cyclohexanecarboxylic acid derivatives .

- Metabolic stability assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., Boc group cleavage) and guide structural modifications .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar cyclohexanecarboxylic acid derivatives in drug discovery?

- Methodological Answer :

- Functional group analysis : Compare Boc-cyclohexylamine derivatives with other substituents (e.g., hydroxyl or trifluoromethyl groups) for differences in binding affinity or solubility .

- Thermodynamic studies : Use isothermal titration calorimetry (ITC) to quantify interactions with targets like CSF1R or GATs, benchmarking against known inhibitors .

- Synthetic accessibility : Evaluate cost and step count relative to analogs (e.g., trans-4-hydroxycyclohexanecarboxylic acid) .

Q. What are the mechanistic implications of this compound’s stereochemistry in enzyme inhibition?

- Methodological Answer :

- Enzymatic assays : Compare inhibition constants (Ki) of (1r,4r) vs. (1s,4s) diastereomers using purified enzymes (e.g., Rho-kinase) .

- Molecular dynamics (MD) simulations : Model how stereochemistry affects hydrogen bonding and hydrophobic interactions in active sites .

- Mutagenesis studies : Identify key residues (e.g., Asp/Glu in catalytic sites) that discriminate between stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.